![molecular formula C21H23N3O3S2 B2508463 N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-06-7](/img/structure/B2508463.png)
N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
“N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide” is a compound that contains a benzothiazole moiety. Benzothiazole is a heterocyclic compound; it’s a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Molecular Structure Analysis
The benzothiazole ring is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions . The thiazole ring is one of them. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .Chemical Reactions Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
- Thiazole derivatives have been investigated for their antimicrobial properties. These compounds exhibit potential as antibacterial, antifungal, and antiviral agents .
- Thiazoles have shown promise as antitumor and cytotoxic agents. Researchers have explored their potential in cancer therapy .
- Thiazoles are associated with anti-inflammatory and analgesic effects. They may modulate pain pathways and reduce inflammation .
- Some thiazole derivatives exhibit neuroprotective properties. These compounds may help protect neurons from damage or degeneration .
- Thiazoles serve as scaffolds for drug design. Their unique structure allows modification to create novel drug molecules with improved efficacy and fewer side effects .
- Thiazole derivatives play a role in chemical reactions. They act as accelerators or catalysts in certain processes .
- Thiazoles are versatile, and their applications extend beyond the mentioned fields. Researchers could investigate other areas, such as enzyme inhibition, enzyme induction, and metabolic pathways .
Antimicrobial Activity
Antitumor and Cytotoxic Effects
Anti-Inflammatory and Analgesic Properties
Neuroprotective Potential
Drug Design and Development
Chemical Reaction Accelerators
Other Potential Applications
Future Directions
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-3-6-17(7-4-14)29(26,27)24-11-9-16(10-12-24)20(25)23-21-22-18-8-5-15(2)13-19(18)28-21/h3-8,13,16H,9-12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGQCVKUIJKMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide |
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